Thiosultap
Description
Thiosultap (disodium salt; CAS 52207-48-4) is a synthetic nereistoxin analog insecticide derived from the neurotoxin nereistoxin, originally isolated from the marine worm Lumbriconereis heteropoda . It is registered in China and used to control beetles (Coleoptera) and Lepidopteran pests in rice, vegetables, and fruit trees . This compound acts as a stomach poison with moderate systemic action, disrupting acetylcholine receptors in insect nervous systems . Its molecular formula is C₅H₁₁NNa₂O₆S₄, and it is characterized by a disodium S,S'-(2-dimethylamino-1,3-propanediyl) bis(thiosulfate) structure .
Properties
CAS No. |
98968-92-4 |
|---|---|
Molecular Formula |
C5H13NO6S4 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane |
InChI |
InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12) |
InChI Key |
PYNKFIVDSJSNGL-UHFFFAOYSA-N |
SMILES |
CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |
Other CAS No. |
98968-92-4 |
Related CAS |
29547-00-0 (mono-hydrochloride salt) 52207-48-4 (di-hydrochloride salt) |
Synonyms |
2-dimethylamino-1,3-bisthiosulfopropane 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane ammonium dimethyl-2-(propano-1,3-dithiosulfate) dimehypo DMAPDT monosultap S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nereistoxin-Derived Insecticides
This compound belongs to the nereistoxin analog class, which includes Cartap, Bensultap, Thiocyclam, and Monosultap. These compounds share a core structure but differ in substituents, toxicity, and applications.
Chemical Structures and Properties
Key Findings :
- This compound is preferred in palm oil plantations as a replacement for highly toxic organophosphates (e.g., methamidophos) due to its moderate mammalian toxicity .
- Cartap’s use is declining due to resistance in target pests and regulatory restrictions .
Analytical Methods
Synergistic Use and Innovations
This compound exhibits synergistic effects when combined with flubendiamid, enhancing control of resistant pests (e.g., Plutella xylostella) . Similar combinations are rare among other nereistoxin analogs, as resistance development is more prevalent in compounds like Cartap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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